L-p-Nitro(2,3,5,6-2H4)phenylalanine
Description
Properties
CAS No. |
62595-13-5 |
|---|---|
Molecular Formula |
C₉H₆D₄N₂O₄ |
Molecular Weight |
214.21 |
Synonyms |
4-Nitro-L-phenyl-2,3,5,6-d4-alanine; p-Nitro-L-phenylalanine-d4; L-3-(p-Nitrophenyl)-alanine-d4; 4-Nitro-L-phenylalanine-d4; (S)-4-Nitrophenylalanine-d4; 3-(4-Nitrophenyl)-L-alanine-d4; L-4-Nitrophenylalanine-d4; L-p-Nitrophenylalanine-d4; NSC 152925- |
Origin of Product |
United States |
Advanced Spectroscopic Applications of L P Nitro 2,3,5,6 2h4 Phenylalanine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Analyses
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. The incorporation of isotopically labeled amino acids, such as L-p-Nitro(2,3,5,6-2H4)phenylalanine, into proteins and peptides significantly enhances the capabilities of NMR for studying complex biological systems.
Deuterium (B1214612) NMR (2H NMR) for Probing Local Environments and Molecular Mobility
Deuterium (²H) NMR spectroscopy of proteins selectively labeled with deuterated amino acids offers a sensitive method for probing the local environment and dynamics of specific sites within a protein. The deuterium nucleus has a nuclear spin of 1 and its NMR signal is highly sensitive to the local electronic environment and molecular motion.
The replacement of protons with deuterons in the phenyl ring of phenylalanine, as in this compound, simplifies the proton NMR spectrum and allows for the direct observation of the deuterium signals. The quadrupolar interaction of the deuterium nucleus provides information on the orientation and mobility of the C-D bond. Changes in the deuterium NMR lineshape and relaxation parameters can be used to characterize the rotational and internal motions of the phenylalanine side chain, providing insights into the flexibility and conformational changes of the protein in response to ligand binding or other perturbations.
Coupled 13C and 19F NMR Applications with Deuterated Phenylalanine Analogues for Protein Studies
The strategic combination of different isotopes, such as ¹³C, ¹⁹F, and ²H, in phenylalanine analogues has led to the development of powerful NMR techniques for studying large and complex proteins. nih.gov The presence of deuterium in this compound reduces dipolar relaxation pathways, leading to sharper NMR signals for neighboring ¹³C and ¹⁹F nuclei. nih.gov
¹⁹F NMR is particularly advantageous due to the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio, and the large chemical shift dispersion of fluorine, which makes it a sensitive probe of the local environment. nih.govacs.org By incorporating a fluorinated and deuterated phenylalanine analogue into a protein, researchers can utilize ¹⁹F-¹³C coupled NMR experiments, such as the ¹⁹F-¹³C TROSY (Transverse Relaxation-Optimized Spectroscopy), to obtain high-resolution spectra of large biomolecules. nih.gov The deuteration of the phenyl ring minimizes line broadening, enabling the study of protein structure, dynamics, and interactions with unprecedented detail. nih.gov
Application in Protein and Peptide Characterization: Conformational and Interaction Studies
The site-specific incorporation of this compound and related labeled analogues into proteins and peptides is a valuable tool for characterizing their conformation and interactions. nih.gov The unique spectroscopic signatures of the isotopic labels allow for the monitoring of specific regions of the biomolecule without interference from the rest of the protein.
Changes in the NMR chemical shifts of the deuterium, ¹³C, or ¹⁹F nuclei upon ligand binding, protein-protein interaction, or conformational changes provide precise information about the location and nature of these events. d-nb.info For instance, ¹⁹F NMR has been successfully used to monitor reversible protein post-translational modifications and to study the binding of inhibitors to enzymes. d-nb.info The sensitivity of the fluorine chemical shift to its environment allows for the detection of subtle conformational changes and the determination of binding affinities. nsf.gov
Mass Spectrometry (MS) in Quantitative Proteomics and Metabolic Flux Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of proteomics and metabolomics, MS is instrumental for identifying and quantifying proteins and metabolites. The use of stable isotope-labeled compounds like this compound plays a crucial role in enhancing the accuracy and scope of MS-based analyses.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification of Metabolites and Analogs
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds in complex mixtures. This technique involves adding a known amount of an isotopically labeled version of the analyte of interest, such as this compound, to a sample. This labeled compound serves as an internal standard.
Since the isotopically labeled standard is chemically identical to the endogenous analyte, it behaves similarly during sample preparation and analysis, correcting for any sample loss or ionization suppression. By measuring the ratio of the signal intensity of the natural analyte to that of the isotopically labeled standard, a precise and accurate quantification of the target metabolite or its analogue can be achieved. This approach is widely used in quantitative proteomics and metabolomics for the reliable measurement of protein and metabolite levels.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein Conformation and Kinetics (General Principle)
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. nih.govnih.gov The fundamental principle of HDX-MS lies in the exchange of labile amide hydrogens on the protein backbone with deuterium atoms from a deuterated solvent. youtube.comyoutube.com The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens, which are in turn determined by the protein's three-dimensional structure. acs.org
Regions of the protein that are highly structured and buried from the solvent will exhibit slow exchange rates, while flexible and solvent-exposed regions will exchange more rapidly. youtube.comacs.org By analyzing the mass increase of the protein or its peptic fragments over time using mass spectrometry, it is possible to map regions of different solvent accessibility and structural stability. youtube.com HDX-MS is particularly useful for comparing the conformational dynamics of a protein in different states, such as in the presence and absence of a ligand, to identify binding sites and allosteric effects. nih.gov
Stable Isotope Labeling Kinetics (SILK) in Biological Systems for Turnover Studies
Stable Isotope Labeling Kinetics (SILK) is a powerful technique used to measure the rates of protein synthesis and clearance in vivo and in vitro. nih.govucl.ac.uk The method involves introducing a non-radioactive, stable isotope-labeled amino acid into a biological system. nih.gov This labeled amino acid is then incorporated into newly synthesized proteins. By tracking the rate of incorporation of the "heavy" amino acid and its subsequent disappearance from the protein pool over time using mass spectrometry, researchers can determine the turnover rates of specific proteins. researchgate.net
This compound is well-suited for SILK studies. The deuterium (²H) atoms on the phenyl ring make it heavier than its unlabeled counterpart. When introduced into a cell culture or administered to an organism, it is incorporated into proteins during synthesis. Mass spectrometry can readily distinguish between proteins containing the deuterated (newly synthesized) and non-deuterated (pre-existing) phenylalanine. This distinction allows for the precise calculation of production and clearance rates. nih.gov
SILK studies have been instrumental in understanding the dynamics of proteins implicated in neurodegenerative diseases such as Alzheimer's disease. nih.govnih.gov For instance, the technique has been used to measure the turnover of key pathogenic proteins like amyloid-β (Aβ) and tau in the cerebrospinal fluid (CSF). ucl.ac.uknih.gov These studies have revealed how factors like age and sleep can influence the production and clearance of these critical proteins. nih.gov By applying SILK with labeled amino acids, it's possible to create a dynamic map of the proteome, sorting proteins based on their turnover rates. researchgate.net
Table 1: Illustrative Protein Turnover Rates in Human Cerebrospinal Fluid (CSF) Determined by SILK (Note: This table is a representative example based on findings from SILK studies; specific values can vary between individuals and experimental conditions.)
| Protein | Function | Typical Turnover Rate (Fractional Synthesis Rate, %/hour) | Reference |
|---|---|---|---|
| Amyloid-β (Aβ) | Associated with Alzheimer's disease plaques | ~7.6% | nih.gov |
| Tau | Associated with neurofibrillary tangles | ~4.0% | ucl.ac.uk |
| Apolipoprotein E (ApoE) | Lipid transport | ~5.5% | ucl.ac.uk |
Infrared (IR) and Vibrational Spectroscopy for Probing Microenvironments
The nitro (NO₂) group of L-p-nitrophenylalanine (and its deuterated isotopologue) possesses strong infrared absorption bands, particularly its symmetric and asymmetric stretching vibrations. nih.gov The frequencies of these vibrational modes are highly sensitive to the local electrostatic environment, making the nitro group an excellent site-specific probe for reporting on its surroundings within a protein. nih.gov
Research has demonstrated the effectiveness of L-4-nitrophenylalanine as an IR probe by incorporating it into both solvent-exposed and partially buried positions within a protein, the superfolder green fluorescent protein (sfGFP). nih.gov By using difference FTIR spectroscopy, researchers could measure the nitro symmetric stretching frequency at each specific site. A measurable red-shift (a shift to a lower wavenumber) was observed when the amino acid was moved from a solvent-exposed position to a more buried one, quantifying the change in the local microenvironment. nih.gov The strong absorption of the nitro group's stretching bands and its sensitivity to coupling with other vibrational modes make it a valuable tool for monitoring local environmental changes and energy transfer within peptides. nih.gov
Table 2: Environmental Sensitivity of the Nitro Symmetric Stretching Frequency of L-4-nitrophenylalanine (Based on findings from spectroscopic analysis in different environments)
| Environment | Position in sfGFP | ¹⁴NO₂ Symmetric Stretch (cm⁻¹) | Key Finding | Reference |
|---|---|---|---|---|
| Solvent-Exposed | Position 151 | ~1348.5 | Represents a more polar, aqueous environment. | nih.gov |
| Partially Buried | Position 145 | ~1340.8 | Represents a less polar, more constrained protein interior. | nih.gov |
| Frequency Shift | N/A | -7.7 | The red-shift indicates a change to a less polar/more buried environment. | nih.gov |
Mechanistic and Pathway Elucidation Studies Utilizing L P Nitro 2,3,5,6 2h4 Phenylalanine
Investigation of Enzymatic Reaction Mechanisms Through Kinetic Isotope Effects
The substitution of hydrogen with deuterium (B1214612) in the aromatic ring of L-p-nitrophenylalanine provides a means to probe the kinetic isotope effects (KIEs) of enzymatic reactions. These effects offer valuable insights into the rate-determining steps and transition states of catalytic mechanisms.
Primary and Secondary Deuterium Isotope Effects in Phenylalanine-Related Enzymes
Deuterium isotope effects are a cornerstone in the study of enzymatic reactions involving phenylalanine. For instance, studies on phenylalanine hydroxylase (PAH) using deuterated phenylalanine substrates, such as [4-²H]- and [3,5-²H₂]-phenylalanine, have revealed normal KIE values for the catalytic core of the enzyme. nih.gov These findings are instrumental in understanding the hydroxylation of the aromatic ring. nih.gov
In the case of phenylalanine ammonia-lyase (PAL), the use of [²H₅]phenylalanine as a substrate has demonstrated a kinetic deuterium isotope effect, suggesting that the cleavage of the C-H bond is part of the rate-determining step. nih.gov The ability to measure these subtle differences in reaction rates upon isotopic substitution provides a window into the dynamic interactions between the substrate and the enzyme's active site.
Elucidation of Substrate Specificity and Catalytic Mechanisms of Phenylalanine Hydroxylase (PAH) and Ammonia-Lyase (PAL) with Analogs
The use of substrate analogs, including isotopically labeled ones, is crucial for understanding the substrate specificity and catalytic mechanisms of enzymes like PAH and PAL.
Phenylalanine Hydroxylase (PAH): PAH catalyzes the conversion of phenylalanine to tyrosine. wikipedia.org Studies using hydrogen/deuterium exchange monitored by mass spectrometry have shown that the binding of phenylalanine induces conformational changes in PAH, which are related to the allosteric regulation of the enzyme. nih.gov The presence of deuterium in the substrate allows for the differentiation between changes related to regulation and those directly involved in the catalytic process. nih.gov Research with deuterated phenylalanine has been fundamental in confirming that the hydroxylation reaction occurs exclusively at the para position of the amino acid. nih.gov
Phenylalanine Ammonia-Lyase (PAL): PAL is a key enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.org The enzyme exhibits broad substrate specificity, and studies with various substrate analogs have been conducted to probe its active site and mechanism. nih.govpolimi.it For example, while some analogs are reluctant substrates, others are converted at rates comparable to or even higher than L-phenylalanine. nih.gov The investigation of PAL from different sources, such as Sorghum bicolor, has revealed that specific residues, like histidine-123, play a critical role in dictating substrate preference and the catalytic mechanism.
Interactive Table 1: Kinetic Parameters of Phenylalanine Analogues with Phenylalanine Ammonia-Lyase (PAL)
| Substrate Analogue | Relative Vmax (%) | Km (mM) |
|---|---|---|
| L-Phenylalanine | 100 | 0.25 |
| 2-Pyridyl-(L)-alanine | >100 | >2.5 |
| 3-Pyridyl-(L)-alanine | >100 | >2.5 |
| 4-Pyridyl-(L)-alanine | >100 | >2.5 |
| COT-(d,l)-alanine | <100 | Not reported |
Data derived from studies on PAL substrate specificity. nih.gov
Tracing Metabolic Pathways and Biotransformations in Model Systems
The isotopic label on L-p-Nitro(2,3,5,6-²H₄)phenylalanine makes it an excellent tracer for following the metabolic journey of phenylalanine within biological systems.
Incorporation into Cellular Metabolism for Biosynthetic Pathway Mapping
Deuterated phenylalanine has been instrumental in mapping the biosynthetic pathways of aromatic amino acids. nih.gov In plants, phenylalanine biosynthesis primarily occurs through the arogenate pathway, but an alternative route via phenylpyruvate may also exist. nih.govresearchgate.net The use of isotopically labeled precursors allows researchers to trace the flow of atoms through these complex networks, identifying the key intermediates and enzymes involved. researchgate.netfrontiersin.org For example, studies in E. coli have utilized transcriptomics and metabolomics to analyze the overexpression of L-phenylalanine, revealing the intricate regulation of the central carbon metabolism, shikimate pathway, and L-phenylalanine branch pathway. nih.gov
Study of Nitrogen and Aromatic Ring Metabolism of Modified Phenylalanines
The metabolism of modified phenylalanines provides insights into nitrogen and aromatic ring metabolism. In plants, phenylalanine ammonia-lyase (PAL) plays a crucial role in converting phenylalanine to trans-cinnamic acid and ammonium, which is then re-utilized for amino acid biosynthesis. oup.com Studies on tobacco have shown that phenylalanine metabolism is a key regulator of nitrogen distribution. nih.gov The use of deuterated phenylalanine allows for the direct tracking of the nitrogen and carbon skeletons through these metabolic routes. nih.gov
Analysis of Catabolic Fates and Downstream Metabolites in Non-Human Biological Models
The degradation of phenylalanine and its analogs can be tracked in various model organisms. In rats, the administration of deuterated DL-phenylalanine demonstrated that it is hydroxylated to tyrosine, a key step in its catabolism. nih.gov The primary pathway for phenylalanine degradation in the liver involves its conversion to tyrosine, which is then further metabolized to fumarate (B1241708) and acetoacetate. pharmaguideline.comyoutube.com Recent metabolomic analyses in a mouse model of alkaptonuria, a disorder of phenylalanine and tyrosine catabolism, have revealed alternative biotransformation routes for metabolites upstream of the enzymatic block, highlighting the complexity of this pathway. nih.gov
Interactive Table 2: Key Enzymes in Phenylalanine Metabolism
| Enzyme | Abbreviation | Function | Metabolic Pathway |
|---|---|---|---|
| Phenylalanine Hydroxylase | PAH | Converts Phenylalanine to Tyrosine | Phenylalanine Catabolism |
| Phenylalanine Ammonia-Lyase | PAL | Deaminates Phenylalanine to trans-Cinnamic Acid | Phenylpropanoid Biosynthesis |
| Arogenate Dehydratase | ADT | Converts Arogenate to Phenylalanine | Phenylalanine Biosynthesis |
| Prephenate Dehydratase | PDT | Converts Prephenate to Phenylpyruvate | Phenylalanine Biosynthesis |
This table summarizes key enzymes involved in the synthesis and breakdown of phenylalanine. frontiersin.orgresearchgate.net
Bioorthogonal Chemistry and Genetic Incorporation of L P Nitro 2,3,5,6 2h4 Phenylalanine Analogs
Genetic Code Expansion (GCE) for Site-Specific Protein Functionalization
Genetic Code Expansion (GCE) is a revolutionary technique that allows for the introduction of ncAAs with novel chemical properties into proteins at specific sites. This is achieved by repurposing a specific codon, typically a stop codon like the amber codon (UAG), to encode the ncAA. The process relies on the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with endogenous cellular components.
Engineering Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for ncAA Incorporation
The cornerstone of GCE is the creation of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's own synthetase/tRNA pairs. nih.gov This engineered pair works in concert to deliver the ncAA to the ribosome for incorporation into a growing polypeptide chain in response to a reassigned codon. nih.govsemanticscholar.org
The process involves evolving an aaRS from one organism to function in another, while altering its substrate specificity to uniquely recognize the desired ncAA. For instance, the tyrosyl-tRNA synthetase (TyrRS) and pyrrolysyl-tRNA synthetase (PylRS) systems are commonly used starting points. nih.govnih.gov Through directed evolution and rational design, the active site of the synthetase is mutated to accommodate the specific ncAA, such as a phenylalanine derivative. nih.govnih.gov A critical aspect of this engineering is ensuring high specificity to prevent the misincorporation of canonical amino acids. nih.gov
Remarkably, a single mutant of the PylRS, specifically PylRS(N346A/C348A), has been shown to be capable of genetically incorporating a wide array of meta- and ortho-substituted phenylalanine derivatives, including those with nitro, ketone, azide, and alkyne groups, into proteins in E. coli. nih.govnih.gov This demonstrates the remarkable substrate promiscuity that can be achieved, allowing a single expression system to produce proteins with diverse bioorthogonal functionalities for parallel studies. nih.govnih.gov
Applications in Creating Proteins with Bioorthogonal Handles for Conjugation
The site-specific incorporation of ncAAs like L-p-Nitrophenylalanine introduces bioorthogonal chemical "handles" into the protein structure. nih.gov These functional groups are chemically unique within the cellular environment and can undergo specific reactions without interfering with native biological processes. The nitro group of L-p-Nitrophenylalanine, along with other functionalities like azides, alkynes, and ketones, serves as a versatile handle for subsequent chemical modifications. nih.govnih.gov
This precise control over the site and stoichiometry of conjugation allows for the creation of well-defined, homogeneous protein conjugates. nih.gov Such modifications are used for a variety of applications:
Fluorescent Labeling: Attaching fluorescent probes to study protein folding, dynamics, and localization. nih.gov
Therapeutic Conjugation: Linking therapeutic agents or polymers like polyethylene (B3416737) glycol (PEG) to proteins to improve their pharmacokinetic properties, such as extending serum half-life. nih.gov
Cross-linking: Introducing photocrosslinkers to study protein-protein or protein-DNA interactions. nih.gov
The ability to genetically encode these reactive moieties provides a significant advantage over traditional chemical modification methods, which often target reactive side chains like lysine (B10760008) or cysteine, leading to heterogeneous products. nih.govnih.gov
Strategic Placement of L-p-Nitro(2,3,5,6-2H4)phenylalanine in Peptides and Proteins
The strategic placement of this compound provides a dual-purpose probe. The nitro group offers a spectroscopic marker and a potential reactive handle, while the deuterated ring is invaluable for specific types of Nuclear Magnetic Resonance (NMR) spectroscopy.
Investigating Protein Structure and Dynamics with Site-Specific Probes
Similarly, the deuterated phenyl ring of this compound can be used in deuterium (B1214612) NMR studies to investigate side-chain dynamics. nih.gov Such studies can reveal the rates and types of motion, such as 180° "π flips" of the phenyl ring, and how these dynamics change upon protein folding, ligand binding, or adsorption to a surface. nih.gov This provides high-resolution insights into the conformational flexibility and function of specific protein regions.
Enhancing Protein NMR Applications through Deuterated and Triple-Labeled Amino Acids
NMR spectroscopy is a powerful technique for determining the structure and dynamics of proteins at atomic resolution. However, for proteins larger than approximately 25 kDa, rapid signal decay, particularly of 13C nuclei, leads to broad spectral lines and poor resolution, limiting the utility of the method. northwestern.edu
The use of deuteration is a key strategy to overcome this size limitation. northwestern.edu Replacing protons with deuterium atoms, which have a much smaller gyromagnetic ratio, dramatically reduces dipolar relaxation pathways, resulting in sharper NMR signals and improved spectral quality. northwestern.edursc.org This allows for the structural characterization of proteins and protein complexes approaching 1 MDa in size. rsc.org
Selective isotopic labeling, where a deuterated protein is enriched with specific protonated or 13C-labeled amino acids, is particularly powerful. oup.com The incorporation of this compound into a protein is an elegant example of this approach. It allows researchers to:
Simplify complex spectra: By eliminating the proton signals from the phenyl ring, it simplifies crowded regions of the NMR spectrum, aiding in resonance assignment. oup.com
Focus on specific sites: It allows the study of the deuterated site specifically, or it can be incorporated into a perdeuterated protein to act as a single, observable NMR-active nucleus at that position (if the nitro group is also isotopically labeled, e.g., with 15N).
Enable advanced NMR experiments: The combination of deuteration with 13C and 15N labeling (triple-labeling) is essential for modern NMR techniques like methyl-TROSY, which are designed for studying very large biomolecules. rsc.org
By combining the bioorthogonal utility of the nitro group with the NMR-enhancing properties of a deuterated ring, this compound serves as a sophisticated tool for elucidating the intricacies of protein structure and function.
Future Directions and Emerging Research Avenues for Deuterated Amino Acid Analogues
Advancements in Synthesis and Isotopic Labeling Efficiency
The synthesis of deuterated amino acids, including L-p-Nitro(2,3,5,6-²H₄)phenylalanine, is a critical aspect that dictates their availability and widespread application. Traditional chemical synthesis methods for the non-deuterated form, L-p-nitrophenylalanine, often involve the nitration of L-phenylalanine using a mixture of concentrated nitric and sulfuric acids. google.comresearchgate.net The synthesis of the deuterated analogue would likely start from a deuterated L-phenylalanine precursor.
Recent advancements are focusing on improving the efficiency and site-selectivity of deuterium (B1214612) incorporation. Enzymatic methods are emerging as a powerful alternative to traditional chemical synthesis, offering high specificity and milder reaction conditions. For instance, enzymes like phenylalanine ammonia-lyases (PALs) can be engineered to facilitate the synthesis of L-phenylalanine analogues. nih.gov Furthermore, biocatalytic approaches using enzymes such as α-oxo-amine synthases are being explored for the stereoselective deuteration of α-amino acids. nih.gov
A key challenge in isotopic labeling is achieving high incorporation efficiency. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy where cells are grown in a medium containing a "heavy" isotopically labeled amino acid. nih.govyoutube.com This method ensures near-complete incorporation of the labeled amino acid into the proteome, allowing for accurate quantitative proteomics studies. nih.govacs.org The efficiency of labeling is crucial for the sensitivity and accuracy of subsequent analyses.
Table 1: Comparison of Synthesis and Labeling Methods
| Method | Description | Advantages | Challenges |
| Chemical Synthesis | Step-wise chemical reactions to build the molecule and introduce deuterium. | Scalable for large quantities. | Often requires harsh conditions and may lack stereoselectivity. |
| Enzymatic Synthesis | Use of purified enzymes or whole-cell systems to catalyze specific reactions. | High specificity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting. |
| Metabolic Labeling (e.g., SILAC) | Incorporation of labeled amino acids into proteins by living cells during culture. | High in vivo labeling efficiency, suitable for quantitative proteomics. | Dependent on cell culture systems and can be costly for complex organisms. |
Integration with Advanced Analytical Platforms for Multi-Omics Research
Deuterated amino acid analogues like L-p-Nitro(2,3,5,6-²H₄)phenylalanine are invaluable tools in multi-omics research, particularly when integrated with advanced analytical platforms such as mass spectrometry (MS). The mass shift introduced by the deuterium atoms allows for the clear differentiation and quantification of the labeled molecules from their endogenous, non-labeled counterparts.
In proteomics, SILAC coupled with high-resolution mass spectrometry has become a cornerstone for quantitative analysis of protein expression, post-translational modifications, and protein-protein interactions. nih.gov The known mass difference between the light (¹H) and heavy (²H) forms of the amino acid allows for the precise relative quantification of proteins between different cell populations or experimental conditions.
Metabolomics also benefits significantly from the use of deuterated standards. L-p-Nitro(2,3,5,6-²H₄)phenylalanine can serve as an internal standard in targeted metabolomic analyses for quantifying related compounds with high accuracy and precision. sigmaaldrich.com Furthermore, the integration of multi-omics data, for example from genomics, transcriptomics, and proteomics, can provide a more holistic understanding of cellular processes and disease mechanisms. nih.gov The use of deuterated tracers can help to connect genetic variations with their functional consequences at the metabolic level.
Novel Applications in Biophysical Studies and Structural Biology
The unique properties of deuterium make it a powerful probe in biophysical studies and structural biology. The substitution of hydrogen with deuterium can have subtle but measurable effects on the structural and dynamic properties of biomolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of deuterium labeling. The presence of deuterium in place of protons can simplify complex proton NMR spectra and allow for the measurement of specific nuclear Overhauser effects (NOEs) and residual dipolar couplings (RDCs), providing valuable structural information. nih.gov Specifically, site-selective deuteration can help in attenuating specific signals to improve spectral resolution, which is particularly important for studying large proteins and protein complexes. nih.gov
Neutron scattering is another technique that leverages the distinct scattering properties of hydrogen and deuterium. By selectively deuterating parts of a biological macromolecule or its surrounding solvent, contrast variation experiments can be performed to highlight specific components of a complex assembly. nih.gov This approach is particularly useful for studying the structure of membrane proteins within a lipid bilayer or the organization of large multi-protein complexes. Molecular dynamics simulations can complement these experimental approaches by providing a molecular interpretation of the observed effects of deuteration on biomolecular structure and thermodynamics. acs.orgnih.gov
Potential as Research Tools in Systems Biology and Metabolic Engineering
In systems biology, which aims to understand the complex interactions within biological systems, deuterated amino acids serve as essential tracers to map and quantify metabolic fluxes. By introducing a deuterated compound like L-p-Nitro(2,3,5,6-²H₄)phenylalanine into a biological system, researchers can follow its metabolic fate and determine the rates of various biochemical reactions in real-time.
This approach, known as metabolic flux analysis (MFA), is crucial for understanding how cells regulate their metabolism in response to genetic or environmental perturbations. The data obtained from MFA can be used to build and validate computational models of metabolic networks, providing a system-level understanding of cellular physiology.
In the field of metabolic engineering, deuterated amino acids are valuable for optimizing the production of desired compounds in microbial or cell-based systems. By tracing the flow of metabolites, researchers can identify bottlenecks in metabolic pathways and engineer the cells to enhance the yield of the target product. For example, understanding the biosynthesis of aromatic amino acids using deuterated precursors can inform strategies to increase their production for various industrial and pharmaceutical applications.
Table 2: Key Research Applications of Deuterated Amino Acid Analogues
| Research Area | Application | Key Techniques |
| Proteomics | Quantitative analysis of protein expression and dynamics. | SILAC, Mass Spectrometry |
| Metabolomics | Metabolic flux analysis, use as internal standards. | Mass Spectrometry, NMR |
| Structural Biology | Structure determination of large biomolecules and complexes. | NMR, Neutron Scattering |
| Systems Biology | Mapping and quantifying metabolic networks. | Metabolic Flux Analysis (MFA) |
| Metabolic Engineering | Optimization of bioproduction processes. | Isotope tracing, MFA |
Q & A
Q. What are the key synthetic strategies for preparing L-<i>p</i>-nitro(2,3,5,6-<sup>2</sup>H4)phenylalanine with high isotopic purity?
- Methodological Answer : The synthesis typically involves multi-step isotopic labeling. For example, deuterium incorporation is achieved via acid-catalyzed H/D exchange using deuterated solvents (e.g., D2O) under controlled pH and temperature. The nitro group is introduced via nitration of the aromatic ring using mixed acids (HNO3/H2SO4), followed by purification via column chromatography or recrystallization. Critical parameters include reaction time (12–24 hr), temperature (0–5°C for nitration), and stoichiometric control of deuterium sources to minimize side reactions .
Q. Example Protocol :
- Step 1 : H/D exchange on L-phenylalanine using D2O and HCl/DCl at 80°C for 24 hr.
- Step 2 : Nitration with HNO3/H2SO4 at 0°C, quenched with ice.
- Step 3 : Purification via reverse-phase HPLC (C18 column, acetonitrile/H2O gradient).
Q. How is L-<i>p</i>-nitro(2,3,5,6-<sup>2</sup>H4)phenylalanine characterized for isotopic and chemical purity?
- Methodological Answer : Use a combination of:
- <sup>2</sup>H NMR : To confirm deuteration levels (≥98%) and positional specificity.
- LC-MS : Quantify isotopic enrichment (e.g., m/z shifts in ESI-MS) and detect impurities.
- Elemental Analysis : Validate C, H, N, and O content against theoretical values.
- FTIR : Identify functional groups (e.g., nitro stretch at ~1520 cm<sup>-1</sup>).
Q. How does deuteration at the 2,3,5,6 positions affect the compound’s physicochemical properties (e.g., logP, solubility) compared to the non-deuterated analog?
- Methodological Answer : Deuteration marginally increases lipophilicity (logP) due to the isotope effect. For example, non-deuterated 4-nitro-L-phenylalanine has a logP of ~0.61 (Model 1) vs. ~1.60 for fluorinated analogs (Model 2), suggesting similar trends for deuterated variants . Solubility in aqueous buffers decreases by ~10–15% due to reduced hydrogen bonding capacity. Experimental determination via shake-flask method (octanol/water partition) and DSC for melting point shifts (±2°C) is recommended.
Q. What are the best practices for incorporating L-<i>p</i>-nitro(2,3,5,6-<sup>2</sup>H4)phenylalanine into proteins for NMR studies?
- Methodological Answer : Use auxotrophic E. coli strains (e.g., Phe-) in minimal media supplemented with the deuterated analog. Key steps:
- Media Preparation : M9 minimal media with glyphosate (0.1 mM) to inhibit endogenous Phe synthesis .
- Induction : IPTG at OD600 = 0.6–0.8, 18°C for 16–20 hr to enhance solubility.
- Purification : Ni-NTA affinity chromatography followed by size-exclusion chromatography.
Troubleshooting : Low incorporation (<90%) may arise from residual Phe in media—validate via amino acid analysis or Edman degradation.
Q. How can researchers resolve spectral overlap in <sup>19</sup>F/<sup>1</sup>H NMR when studying proteins labeled with this compound?
- Methodological Answer : Use F-TROSY (Transverse Relaxation-Optimized Spectroscopy) to exploit <sup>19</sup>F’s high gyromagnetic ratio and narrow linewidths. Parameters:
- Decoupling : WALTZ-16 for <sup>1</sup>H decoupling during acquisition.
- Referencing : Internal standard (e.g., KF at δ = −125.3 ppm) .
- Data Processing : Apodization with Lorentz-to-Gauss transformation in TopSpin® to enhance resolution.
Experimental Design & Data Analysis
Q. How to design a kinetic study to evaluate H/D exchange rates in L-<i>p</i>-nitro(2,3,5,6-<sup>2</sup>H4)phenylalanine under physiological conditions?
- Methodological Answer :
- Setup : Dissolve the compound in PBS (pH 7.4, 37°C) and monitor <sup>2</sup>H loss via LC-MS over 0–72 hr.
- Controls : Include non-deuterated analog and D2O blanks.
- Analysis : Fit data to a first-order decay model:
where = exchange rate constant, = initial deuteration.
Q. What are common pitfalls in interpreting NOE data for deuterated phenylalanine derivatives in protein complexes?
- Methodological Answer :
- Artifact : Overlapping NOEs from residual protons. Mitigate by using perdeuterated buffers and 100% D2O.
- Sensitivity : Reduced signal due to deuteration. Use cryoprobes and non-uniform sampling (NUS) to enhance resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
